Odorranain-A-RA1 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
PMKKSLLLLFFFGTISLSLCQQERDADEEEGSENGAEDIK |
Origin of Product |
United States |
Discovery and Initial Characterization of Odorranain a Ra1 Peptide Precursor
Isolation and Identification from Odorrana andersonii Skin Secretions
The initial identification of the Odorranain-A-RA1 peptide precursor was part of a broader investigation into the vast antimicrobial peptide (AMP) arsenal (B13267) present in the skin of various Chinese odorous frogs. In a landmark study published in 2012 in the Journal of Proteome Research, researchers conducted a large-scale analysis of the skin secretions from nine different Odorrana species, including Odorrana andersonii. nih.govacs.orgacs.org This comprehensive study led to the identification of 728 cDNAs encoding AMP precursors, which were categorized into 97 distinct families, with 71 of these families being novel at the time. nih.govacs.org
From this extensive screening, the this compound was identified as originating from Odorrana andersonii. nih.gov The skin secretions, which contain a high concentration of these peptides, are released when the frog is under stress, serving as a primary defense mechanism against pathogens in its environment. The nomenclature "Odorranain-A-RA1" itself signifies its origin and classification, with "Odorranain" referring to the peptide family, "A" denoting a specific subclass, and "RA1" likely indicating it as one of the peptides isolated from Rana andersonii (an alternative classification for Odorrana andersonii).
Methodologies for Precursor Identification
The characterization of the this compound was made possible through a combination of powerful molecular and proteomic techniques. These methodologies allowed for the identification of the precursor's genetic blueprint and the confirmation of the mature peptide's sequence.
cDNA Cloning Strategies
A key technique in the discovery of the Odorranain-A-RA1 precursor was the construction and screening of a cDNA library from the skin of Odorrana andersonii. This involved the extraction of mRNA from the frog's skin, which was then used to synthesize complementary DNA (cDNA). This cDNA library represents all the genes being actively expressed in the skin tissue at the time of collection.
Researchers employed a "shotgun" cloning strategy, a method that allows for the rapid cloning and sequencing of a large number of cDNAs. mdpi.com By sequencing numerous clones from the cDNA library, they were able to identify the nucleotide sequence that codes for the this compound. This molecular approach provided the complete amino acid sequence of the precursor protein, including the signal peptide, an acidic pro-region, and the mature Odorranain-A peptide. The study by Yang et al. (2012) successfully cloned the cDNAs for the precursors of all 80 native peptides that were also physically purified and sequenced. nih.govacs.org
Peptidomic Approaches in Secretion Analysis
In parallel with the genetic analysis, peptidomic techniques were employed to analyze the complex mixture of peptides present in the skin secretions of Odorrana andersonii. This approach involves the direct analysis of the peptides themselves.
The process typically begins with the collection of skin secretions, often stimulated by a mild electrical charge to induce the release of the peptides without harming the frog. The crude secretion is then fractionated using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the peptides based on their hydrophobicity.
The purified peptides are then subjected to sequence analysis. Historically, this was primarily done using Edman degradation. However, modern peptidomics heavily relies on mass spectrometry. This powerful analytical technique measures the mass-to-charge ratio of the peptides, allowing for the determination of their precise molecular weight and amino acid sequence. The combination of these peptidomic methods confirmed the existence and primary structure of the mature Odorranain-A peptide derived from its precursor. The 2012 study by Yang and colleagues utilized peptidomic analysis to purify and confirm the sequences of 80 AMPs from three different odorous frog species. nih.govacs.org
Molecular Architecture of the Odorranain a Ra1 Peptide Precursor
Canonical Tripartite Structure of Amphibian Prepropeptides
Amphibian prepropeptides, particularly those for antimicrobial peptides, typically exhibit a conserved three-part, or tripartite, structure. ias.ac.in This organization ensures the correct synthesis, targeting, and processing of the nascent polypeptide chain. nih.gov The precursor protein is encoded by a gene that generally contains two exons; the first exon codes for the signal peptide, and the second encodes the acidic region and the mature peptide. ias.ac.in This structure consists of an N-terminal signal peptide, a central acidic spacer region, and a C-terminal domain that contains the sequence of the mature, biologically active peptide. ias.ac.in
The N-terminal signal peptide domain (SPD) is a short, cleavable sequence that acts as a molecular "zip code." nih.gov Its primary function is to guide the nascent polypeptide chain into the endoplasmic reticulum (ER), the entry point for the cell's secretory pathway. ias.ac.innih.gov While the specific amino acid sequences of signal peptides can vary significantly between different peptide families, they share common physicochemical properties. nih.gov
This domain itself has a tripartite structure: a hydrophilic N-terminus that often carries a positive charge, a central hydrophobic core, and a more conserved C-terminal region that includes the cleavage site for signal peptidases. ias.ac.in In most modern frogs, this signal peptide is typically 22 amino acids long. ias.ac.in The physical characteristics of this domain, such as its hydrophobicity, are considered more critical for its function than the precise amino acid sequence. nih.gov
Following the signal peptide is the acidic spacer region, also known as the leader peptide. This domain is characterized by a high proportion of acidic amino acid residues, such as aspartic acid and glutamic acid. nih.gov Research on the skin secretions of frogs like Xenopus laevis has led to the successful isolation and sequencing of these highly acidic fragments, confirming their origin from the spacer regions of peptide precursors. nih.gov
The exact functions of this acidic domain are multifaceted. It is believed to play a role in preventing the premature activity of the C-terminal peptide, which could be toxic to the host cell. Furthermore, it may assist in the correct folding of the precursor and serve as a recognition site for the specific endoproteases that cleave the precursor to release the mature peptide.
The C-terminal domain of the prepropeptide contains the amino acid sequence of the actual bioactive peptide. This is the most variable region of the precursor, giving rise to the vast diversity of antimicrobial peptides found in amphibians. ias.ac.inresearchgate.net After the precursor is synthesized and transported, specific enzymes recognize cleavage sites flanking this core domain, liberating the mature peptide. nih.gov In many cases, the mature peptide undergoes further post-translational modifications, such as C-terminal amidation, which is often crucial for its biological activity. nih.gov
Unique Sequence and Domain Features of Odorranain-A-RA1 Precursor
The Odorranain-A-RA1 peptide precursor originates from the frog Odorrana andersonii. novoprolabs.com While the full-length prepropeptide sequence is not fully detailed in public databases, a 40-amino acid sequence corresponding to a significant portion of the precursor has been identified. novoprolabs.com Analysis of this sequence in the context of the canonical amphibian prepropeptide structure provides insight into its specific features.
The identified 40-amino acid sequence is: Pro-Met-Lys-Lys-Ser-Leu-Leu-Leu-Leu-Phe-Phe-Phe-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys-Gln-Gln-Glu-Arg-Asp-Ala-Asp-Glu-Glu-Glu-Gly-Ser-Glu-Asn-Gly-Ala-Glu-Asp-Ile-Lys novoprolabs.com
This sequence does not represent the entire prepropeptide, as it lacks the characteristic N-terminal signal peptide. It likely comprises the acidic spacer region and the C-terminal core peptide domain.
Acidic Spacer Features: The central portion of this sequence, specifically the Asp-Ala-Asp-Glu-Glu-Glu segment, is rich in acidic residues. This aligns perfectly with the known characteristics of the acidic spacer or leader peptide domain found in amphibian prepropeptides. nih.gov
Putative Mature Peptide: The C-terminal portion of this fragment is understood to be the core, or mature, peptide. The precursor is designed to release this segment, which is responsible for the antimicrobial activity associated with Odorranain-A-RA1. novoprolabs.com
The table below provides a hypothetical breakdown of the known 40-amino acid fragment based on the canonical tripartite structure.
| Domain | Inferred Sequence Fragment | Key Characteristics |
|---|---|---|
| N-Terminal Signal Peptide Domain | Not present in the identified 40-amino acid sequence. | Typically ~22 amino acids; hydrophobic core; directs protein to secretory pathway. ias.ac.in |
| Acidic Spacer Region (Leader Peptide) | -Gln-Gln-Glu-Arg-Asp-Ala-Asp-Glu-Glu-Glu-Gly-Ser-Glu-Asn-Gly-Ala-Glu-Asp- | High content of acidic residues (Asp, Glu), consistent with known amphibian leader peptides. nih.gov |
| C-Terminal Core Peptide Domain (Putative Mature Peptide) | Pro-Met-Lys-Lys-Ser-Leu-Leu-Leu-Leu-Phe-Phe-Phe-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys- ... -Ile-Lys | This hyper-variable region constitutes the final bioactive peptide. ias.ac.inresearchgate.net |
Biosynthesis and Post Translational Processing of Odorranain a Ra1 Peptide Precursor
Ribosomal Synthesis of the Precursor Polypeptide
Like all peptides, the journey of Odorranain-A-RA1 begins at the ribosome. The genetic blueprint for the precursor polypeptide is transcribed from DNA to messenger RNA (mRNA), which is then translated by ribosomes into a linear chain of amino acids. This initial product is an inactive prepropeptide.
Based on the analysis of cDNAs encoding precursors of other antimicrobial peptides from Odorrana species, the prepropeptide of Odorranain-A-RA1 is expected to have a characteristic tripartite structure. nih.govnih.gov This structure typically consists of:
A Signal Peptide: A short, hydrophobic N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway.
An Acidic Propeptide Region: An intervening sequence of acidic amino acids that is believed to play a role in the proper folding of the precursor and may protect the host cell from the cytotoxic effects of the mature peptide.
The Mature Peptide Sequence: The C-terminal region that will ultimately become the active Odorranain-A-RA1 peptide.
The full amino acid sequence of the synthetic Odorranain-A-RA1 peptide precursor has been identified as: PMKKSLLLLFFFGTISLSLCQQERDADEEEGSENGAEDIK novoprolabs.com
Enzymatic Recognition and Modificational Pathways
Following ribosomal synthesis, the Odorranain-A-RA1 precursor undergoes a series of crucial enzymatic modifications within the secretory pathway. These modifications are critical for transforming the inactive precursor into a potent antimicrobial agent.
Dehydration and Cyclization Mechanisms
A key structural feature of many antimicrobial peptides, including those in the Odorranain family, is the presence of intramolecular disulfide bonds.
Disulfide Bond Formation: The amino acid sequence of the Odorranain-A-RA1 precursor contains a cysteine (Cys) residue. novoprolabs.com In related Odorranain peptides, such as odorranain-NR, an intramolecular disulfide bridge is formed between two cysteine residues, creating a cyclic structure. nih.gov This cyclization is crucial for the peptide's three-dimensional conformation and is known to enhance stability and biological activity. nih.gov The formation of this disulfide bond is typically catalyzed by protein disulfide isomerases within the endoplasmic reticulum. The UniProt database entry for a related peptide, Odorranain-F-RA1 from the same species, also indicates the presence of a disulfide bond. uniprot.org
Proteolytic Cleavage Sites and Associated Enzymes
The liberation of the mature Odorranain-A-RA1 peptide from its precursor is achieved through precise proteolytic cleavage.
Prohormone Convertase Cleavage: The processing of propeptides in eukaryotes is commonly mediated by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteinases. nih.gov These enzymes recognize and cleave at specific sites, typically pairs of basic amino acid residues such as Lys-Arg or Arg-Arg. nih.govnih.gov
Predicted Cleavage Site: Studies on the precursors of other antimicrobial peptides from the Odorrana genus, such as Odorrana ishikawae, have identified a conserved Lys-Arg processing site immediately preceding the N-terminus of the mature peptide. nih.gov Analysis of the Odorranain-A-RA1 precursor sequence (PMKKSLLLLFFFGTISLSLCQQERDADEEEGSENGAEDIK) reveals a potential dibasic cleavage site at Lys-Lys. novoprolabs.com It is highly probable that a prohormone convertase recognizes this site and cleaves the polypeptide chain to release the propeptide.
The following table summarizes the key enzymes likely involved in the processing of the Odorranain-A-RA1 precursor.
| Enzyme Family | Specific Enzyme (Putative) | Function |
| Prohormone Convertases (PCs) | Subtilisin/kexin-like proprotein convertases | Cleavage of the precursor at dibasic amino acid sites (e.g., Lys-Lys) to release the mature peptide. |
| Protein Disulfide Isomerases | PDI family enzymes | Catalysis of the formation of the intramolecular disulfide bond between cysteine residues. |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | Not directly confirmed for Odorranain-A-RA1 | Catalysis of C-terminal amidation, a common modification in amphibian antimicrobial peptides. |
C-Terminal Amidation Process
A common post-translational modification in many bioactive peptides, including amphibian antimicrobial peptides, is the amidation of the C-terminal carboxyl group. While not definitively documented for Odorranain-A-RA1 specifically, this modification is widespread and often critical for the peptide's biological activity and stability. nih.gov
This process is typically catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme acts on peptides that have a C-terminal glycine (B1666218) residue, which serves as the amide donor. Although the provided sequence for the Odorranain-A-RA1 precursor ends in Lysine (B10760008), it is possible that further processing occurs or that different isoforms exist. novoprolabs.com
Regulatory Mechanisms Governing Precursor Processing
The biosynthesis and processing of the this compound are tightly regulated processes to ensure the timely and localized production of the active antimicrobial peptide. The primary level of regulation is at the genetic level, where the expression of the precursor gene is controlled.
Genetic and Genomic Analysis of Odorranain a Ra1 Precursor
Gene Cloning and Sequencing Techniques (e.g., RT-PCR, 3'-RACE)
The initial step in the genetic analysis of the Odorranain-A-RA1 precursor involves the isolation and sequencing of its corresponding gene. This is typically achieved through the construction of a cDNA library from the skin secretions of Odorrana andersonii. nih.govresearchgate.net The skin is the primary site of synthesis for many amphibian antimicrobial peptides.
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to amplify the specific messenger RNA (mRNA) sequence that codes for the Odorranain-A-RA1 precursor. This process begins with the extraction of total RNA from the frog's skin. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand from the mRNA template. This cDNA then serves as a template for PCR, where specific primers designed based on conserved regions of similar antimicrobial peptide genes are used to amplify the target gene.
To obtain the full-length cDNA sequence, particularly the 3' end which includes the poly(A) tail, a technique called Rapid Amplification of cDNA Ends (RACE) , specifically 3'-RACE , is employed. thermofisher.comnih.gov This method utilizes the natural poly(A) tail of eukaryotic mRNA as a priming site for the initial reverse transcription step, using an oligo(dT)-adapter primer. thermofisher.com Subsequently, a gene-specific primer, designed from the known internal sequence of the Odorranain-A-RA1 gene, and an adapter primer that binds to the poly(A) tail region are used in a PCR reaction to amplify the 3' untranslated region (UTR) of the gene. thermofisher.comnih.gov The resulting PCR products can then be cloned and sequenced to reveal the complete cDNA sequence of the Odorranain-A-RA1 precursor.
Analysis of Gene Expression Profiles and Transcriptional Regulation
Understanding where and when the gene for Odorranain-A-RA1 is expressed provides insights into its biological role. Gene expression profiling is often performed using techniques like quantitative real-time PCR (qRT-PCR) or by analyzing transcriptomic data from different tissues. For many amphibian antimicrobial peptides, expression is highest in the skin, which serves as the first line of defense against pathogens. nih.govnih.gov
The transcriptional regulation of the Odorranain-A-RA1 precursor gene involves complex mechanisms that control the rate of its transcription into mRNA. mdpi.comnih.govresearchgate.net This regulation is often influenced by various factors, including environmental stimuli, developmental stage, and the presence of pathogens. The promoter region of the gene, located upstream of the coding sequence, contains binding sites for transcription factors that can either enhance or suppress gene expression. nih.gov Additionally, regulatory elements within introns can also play a significant role in modulating transcription. nih.gov While specific studies on the transcriptional regulation of Odorranain-A-RA1 are not extensively detailed in the provided search results, the general principles of gene regulation in amphibians suggest that its expression is tightly controlled to ensure an effective immune response. mdpi.comnih.govresearchgate.net
Bioinformatics Approaches for Precursor Identification and Annotation
Bioinformatics plays a pivotal role in identifying, annotating, and understanding the structural and functional aspects of the Odorranain-A-RA1 precursor. nih.govrpubs.com
Sequence Homology and Phylogenetic Analysis
Once the cDNA sequence of the Odorranain-A-RA1 precursor is obtained, its amino acid sequence is deduced. Sequence homology searches are then performed using databases like UniProt and GenBank to compare the Odorranain-A-RA1 sequence with other known proteins. uniprot.orguniprot.orguniprot.orguniprot.org These comparisons help in classifying the peptide and predicting its function based on similarities to other well-characterized antimicrobial peptides. For instance, Odorranain peptides often share homology with other antimicrobial peptide families found in ranid frogs. nih.govresearchgate.net
Phylogenetic analysis is used to investigate the evolutionary relationships between Odorranain-A-RA1 and other peptides. rpubs.comnih.govnih.gov By aligning the amino acid sequences of multiple related peptides and constructing a phylogenetic tree, researchers can infer their evolutionary history and identify conserved regions that are likely important for their function. rpubs.comnih.gov This analysis places Odorranain-A-RA1 within the broader context of amphibian antimicrobial peptide evolution.
Structural Prediction of Precursor and Mature Peptide Domains (e.g., AlphaFold Modeling)
The precursor protein of Odorranain-A-RA1 typically consists of three main domains: a signal peptide, an acidic spacer region, and the C-terminal mature peptide. nih.govnih.govqub.ac.uk The signal peptide directs the precursor to the secretory pathway, and the acidic spacer is thought to play a role in preventing the mature peptide from being active until it is cleaved and secreted.
Computational tools are extensively used to predict the three-dimensional structure of both the precursor and the mature Odorranain-A-RA1 peptide. AlphaFold , a deep learning-based protein structure prediction tool, has become a valuable resource for generating highly accurate structural models. biorxiv.orgnih.govebi.ac.ukresearchgate.net By providing the amino acid sequence as input, AlphaFold can predict the folded structure of the peptide, which is crucial for understanding its mechanism of action. The predicted structure can reveal key features such as alpha-helical domains, which are common in antimicrobial peptides and are often involved in disrupting microbial membranes. nih.gov
| Feature | Description |
| Gene Source | Odorrana andersonii (golden crossband frog) novoprolabs.com |
| Peptide Family | Odorranain |
| Precursor Structure | Typically includes a signal peptide, an acidic spacer, and the mature peptide at the C-terminus. nih.govnih.govqub.ac.uk |
| Mature Peptide Length | Varies among different Odorranain peptides. |
| Predicted Activity | Antimicrobial novoprolabs.com |
Biological Functions and Mechanistic Investigations of Odorranain a Ra1 and Derived Peptides
Role in Amphibian Innate Host Defense and Ecological Adaptation
Amphibian skin is a vital organ for respiration, osmoregulation, and thermoregulation, but its permeable nature also makes it vulnerable to colonization by a wide array of microorganisms. nih.gov To counteract this, amphibians have evolved a sophisticated chemical defense system within their granular skin glands. When threatened or injured, they release a potent secretion rich in bioactive compounds, including a diverse arsenal (B13267) of antimicrobial peptides (AMPs). nih.gov These peptides are a critical component of the amphibian's innate immune system. nih.govnih.gov
The genus Odorrana is particularly noted for producing an exceptionally abundant and diverse range of AMPs, which is considered a key survival strategy. nih.gov The skin secretions of Odorrana andersonii, a species found on the high-altitude Yun-Gui Plateau in China, demonstrate this adaptive capability. researchgate.netpensoft.netamnh.org Research has shown that its secretions possess not only antimicrobial but also antioxidant and tissue repair-promoting activities. researchgate.net This multi-pronged defense mechanism is likely an evolutionary adaptation to the harsh environmental conditions at high altitudes, including increased exposure to UV radiation and other environmental threats. researchgate.net The peptides derived from precursors like Odorranain-A-RA1 are thus integral to the frog's ability to thrive in its challenging habitat.
Spectrum of Biological Activities of Derived Mature Peptides
Mature peptides belonging to the Odorranain family, which are cleaved from precursors such as Odorranain-A-RA1, exhibit a broad spectrum of antimicrobial activity. researchgate.net While direct studies on the mature peptide from Odorranain-A-RA1 are limited, research on closely related Odorranain peptides from other Odorrana species provides significant insight into their biological capabilities.
Peptides from the Odorranain family have demonstrated notable efficacy against various Gram-positive bacteria. researchgate.netuniprot.org Studies on a range of Odorranain peptides show their Minimum Inhibitory Concentrations (MICs)—the lowest concentration required to inhibit visible growth—typically fall within the range of 2 to 90 µg/mL against these bacteria. researchgate.net For instance, related peptides like brevinin-OS and its derivatives, isolated from Odorrana schmackeri, have shown significant bactericidal effects against challenging pathogens such as Staphylococcus aureus and even Meticillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, Odorranain-NR from Odorrana grahami is also active against various tested microorganisms. nih.gov
Odorranain peptides are also active against Gram-negative bacteria, with reported MIC values generally ranging from 3 to 50 µg/mL. researchgate.net The UniProt database entry for Odorranain-F-RA1, another peptide from Odorrana andersonii, explicitly lists "defense response to Gram-negative bacterium" as one of its biological functions. uniprot.org However, the efficacy can be selective. For example, the peptide Odorranain-NR was found to be ineffective against the specific strain Escherichia coli (ATCC25922), highlighting that the spectrum of activity can vary between different peptides within the family. nih.govresearchgate.net In a notable finding, Odorranain-HP, sourced from Odorrana grahami, was the first naturally occurring amphibian peptide reported to show antimicrobial activity against Helicobacter pylori, a bacterium linked to stomach ulcers. nih.gov
The antimicrobial action of this peptide family extends to fungi. The MIC values for Odorranain peptides against various fungal species are reported to be in the range of 1 to 50 µg/mL. researchgate.net While direct antiviral data for the Odorranain family is not extensively documented, other peptide families from amphibian skin, such as brevinin-1, have been shown to possess activity against viruses like herpes simplex virus type I and type II. nih.gov This suggests a potential for broad-spectrum activity that may also include antiviral effects, although more specific research is needed.
Cellular and Molecular Mechanisms of Antimicrobial Action
The primary mechanism by which most amphibian antimicrobial peptides, including those from the Odorranain family, exert their effects is through direct interaction with the microbial cell membrane. nih.govmdpi.com This action is rapid and leads to the physical disruption of the membrane's integrity. mdpi.com
Mature Odorranain peptides, like many AMPs, are typically cationic and amphipathic. This structure is key to their function. The positively charged amino acid residues facilitate an initial electrostatic attraction to the negatively charged components of microbial cell membranes (such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). nih.govvulcanchem.com
Following this initial binding, the peptides insert themselves into the lipid bilayer. This insertion disrupts the membrane's structure, leading to increased permeability. nih.govmdpi.com Electron microscopy studies on related peptides have confirmed that they disturb membrane integrity, causing the leakage of essential ions and cytoplasmic contents, which ultimately results in microbial cell death. mdpi.com
Several models have been proposed to explain the precise dynamics of membrane permeabilization by α-helical AMPs, which many Odorranain-derived peptides are predicted to form. These include:
The Barrel-Stave Model: Peptides aggregate and insert into the membrane like the staves of a barrel, forming a hydrophilic pore. nih.gov
The Carpet Model: Peptides accumulate on the surface of the membrane, creating tension until the membrane dissolves in a detergent-like manner. nih.gov
The Toroidal Pore Model: Peptides and lipid molecules bend together to form a continuous pore where the peptide-lined channel is also lined by the head groups of the lipid molecules. nih.gov
The exact mechanism can vary depending on the specific peptide and the target microorganism, as suggested by studies on Odorranain-NR, which indicated that its method of action differed among various microbes. nih.govresearchgate.net
Modulation of Intracellular Processes and Targets
While many antimicrobial peptides exert their effects by disrupting the cell membranes of pathogens, a subset of these peptides can translocate into cells to interact with intracellular targets. This mechanism allows them to influence cellular functions and overcome resistance mechanisms that rely on membrane alterations. nih.gov For peptides derived from the Odorranain family, the precise intracellular targets are a continuing area of investigation. However, based on the activities of other amphibian and host defense peptides, potential mechanisms include:
Enzyme Inhibition: Some AMPs, upon entering a cell, can inhibit the function of essential enzymes such as carboxypeptidases. nih.gov
Allosteric Regulation: Synthetic peptides are often accompanied by trifluoroacetic acid (TFA) salts from the purification process. It has been noted that TFA can act as an allosteric regulator on glycine (B1666218) receptors (GlyR), enhancing receptor activity. novoprolabs.com This highlights how components associated with peptides can influence intracellular receptor channels.
Interference with Macromolecule Synthesis: Certain classes of peptides, after gaining entry into a cell, can interfere with vital processes like oxygen uptake and the synthesis of macromolecules, leading to cell death. nih.gov
These examples from related fields suggest that peptides derived from Odorranain-A-RA1 could potentially modulate host or microbial intracellular processes, although specific targets for this family remain to be fully elucidated.
Immunomodulatory Activities within Host Defense Responses
A critical function of amphibian defense peptides, including the family to which Odorranains belong, is their ability to modulate the host's innate immune response. nih.govnih.gov This activity is often as important, if not more so, than their direct antimicrobial effects. These peptides can orchestrate the immune response by influencing gene expression, recruiting immune cells, and suppressing inflammation. nih.gov
Peptides derived from amphibian skin can profoundly alter the expression of genes involved in inflammation. A primary mechanism is the inhibition of pro-inflammatory signaling pathways, such as the MAPK/NF-κB pathway, which is activated by pathogen-associated molecular patterns like lipopolysaccharide (LPS). nih.govfrontiersin.org
For instance, studies on the frog-derived peptide brevinin-2MP demonstrated a significant reduction in the production of pro-inflammatory mediators in LPS-stimulated macrophage-like cells (RAW 264.7). nih.govfrontiersin.org Similarly, brevinin-1BW was shown to dramatically decrease the mRNA levels and subsequent release of key inflammatory cytokines. mdpi.com This peptide suppressed the release of TNF-α, IL-1β, and IL-6 by over 75% at a concentration of 4 μg/mL. mdpi.com These effects stem from the peptide's ability to prevent the phosphorylation of key signaling proteins like JNK, ERK, p38, and p65 (a subunit of NF-κB), effectively shutting down the transcription of inflammatory genes. frontiersin.org
Table 1: In Vitro Modulation of Inflammatory Mediators by Amphibian-Derived Peptides in LPS-Stimulated Macrophages
| Peptide Example | Mediator | Effect | Key Pathway | Reference |
|---|---|---|---|---|
| Brevinin-1BW | TNF-α, IL-1β, IL-6 (Protein Release) | Inhibited release by 87.3%, 91.5%, and 77.8% respectively | Not specified | mdpi.com |
| Brevinin-1BW | TNF-α, IL-6, IL-1β, iNOS (mRNA Expression) | Inhibited expression by 86.9%, 93.7%, 95.5%, and 81.4% respectively | Not specified | mdpi.com |
| Brevinin-2MP | NO, TNF-α, IL-6, MCP-1 | Dose-dependent inhibition of production | MAPK/NF-κB | nih.govfrontiersin.org |
| Indolicidin | TNF-α | Inhibited LPS-induced production | Not specified | nih.gov |
A hallmark of immunomodulatory peptides is their ability to attract immune cells to sites of infection or injury, a process known as chemotaxis. nih.gov This recruitment is essential for an effective and rapid immune response. Different peptides can exhibit selective chemotactic activity for specific immune cell types.
For example, the bovine cathelicidin-derived peptide Bac2A is directly chemotactic for THP-1 macrophage-like cells. nih.gov In contrast, other well-studied peptides like the human cathelicidin (B612621) LL-37 are known chemoattractants for human monocytes, T cells, and mast cells. nih.gov This demonstrates that host defense peptides can have diverse and complementary roles in orchestrating the cellular immune response. While specific chemotactic studies on Odorranain-A-RA1 derived peptides are not widely available, this function is a recognized characteristic of the broader class of amphibian defense peptides.
The anti-inflammatory potential of amphibian-derived peptides has been validated in various preclinical in vivo models of inflammation. mdpi.com A widely used and reproducible model is the carrageenan-induced paw edema model in mice, which mimics the acute inflammatory response. nih.govmdpi.com
In this model, injection of carrageenan into the paw causes rapid swelling (edema) and infiltration of neutrophils, a type of immune cell. mdpi.com The anti-inflammatory activity of a test compound is measured by its ability to reduce this swelling and cellular infiltration. Studies on the peptide brevinin-2MP have shown potent anti-inflammatory effects in this model. Treatment with the peptide significantly reduced the degree of paw swelling compared to the control group. nih.govfrontiersin.org This reduction in edema is often correlated with a decrease in myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, confirming that the peptide limits the recruitment of these inflammatory cells to the tissue. nih.gov
Table 2: Anti-inflammatory Effects of an Amphibian-Derived Peptide in the Carrageenan-Induced Paw Edema Model
| Peptide Example | Experimental Model | Measured Parameter | Observed Effect | Reference |
|---|---|---|---|---|
| Brevinin-2MP | Carrageenan-Induced Paw Edema (Mice) | Paw Swelling | Reduced swelling by 46.4% at 4 hours post-injection | nih.gov |
| Myeloperoxidase (MPO) Activity | Significantly decreased MPO activity, indicating reduced neutrophil infiltration | nih.gov |
These findings underscore that peptides derived from natural sources like amphibian skin are not just simple antibiotics but are complex signaling molecules with the potential to therapeutically modulate inflammatory responses.
Structure Activity Relationship Studies and Peptide Engineering of Odorranain a Ra1 Derived Peptides
Impact of Amino Acid Sequence and Composition on Biological Activity
The primary structure, the linear sequence of amino acids, is the fundamental determinant of a peptide's biological function. For antimicrobial peptides like those in the odorranain family, the specific arrangement and type of amino acids dictate their efficacy and spectrum of activity. While direct studies on the Odorranain-A-RA1 precursor are limited, research on closely related peptides from the Odorrana genus provides a solid framework for understanding these relationships.
Key amino acid characteristics that influence biological activity include:
Cationicity: The presence of positively charged amino acids, such as lysine (B10760008) (Lys) and arginine (Arg), is a hallmark of many AMPs. imrpress.com These residues are crucial for the initial electrostatic interaction with the negatively charged components of microbial membranes. Increasing the net positive charge often correlates with enhanced antimicrobial potency. For instance, in the rational design of a dermaseptin (B158304) peptide from a tree frog, increasing the cationicity through amino acid substitution resulted in significantly improved antibacterial activity. nih.gov
Hydrophobicity: A substantial proportion of hydrophobic amino acids (at least 50%) is another critical feature. imrpress.com These nonpolar residues facilitate the insertion of the peptide into the lipid bilayer of the microbial membrane, leading to its disruption. The balance between cationicity and hydrophobicity is delicate; excessive hydrophobicity can lead to non-specific interactions with host cell membranes.
Specific Residues: The role of specific amino acids extends beyond their charge or hydrophobicity. For example, studies on a peptide from the water buffalo revealed that the substitution of tryptophan (Trp) with other aromatic amino acids like phenylalanine (Phe) or tyrosine (Tyr) could modulate antimicrobial and hemolytic activity, indicating the importance of the aromatic nature of these residues. nih.gov In some amphibian peptides, a "Rana box," a C-terminal cyclic domain, was once thought to be essential for activity. However, studies on peptides from Odorrana grahami have shown that specific cationic residues within this motif play a more significant role than the cyclic structure itself. qub.ac.uk
The following table summarizes the amino acid sequence of the Odorranain-A-RA1 peptide precursor.
| Peptide Name | Amino Acid Sequence | Length (aa) | Source Organism |
| This compound | Pro-Met-Lys-Lys-Ser-Leu-Leu-Leu-Leu-Phe-Phe-Phe-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys-Gln-Gln-Glu-Arg-Asp-Ala-Asp-Glu-Glu-Glu-Gly-Ser-Glu-Asn-Gly-Ala-Glu-Asp-Ile-Lys | 40 | Odorrana andersonii |
Influence of Secondary and Tertiary Conformation on Functional Efficacy
While the amino acid sequence is primary, the three-dimensional structure that the peptide adopts is what ultimately interacts with its target. Key conformational features for AMPs include amphipathicity and helicity.
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, creating distinct polar and nonpolar faces. mdpi.com This arrangement is crucial for the peptide's ability to interact with both the aqueous environment and the lipid core of the microbial membrane. Many AMPs are unstructured in aqueous solution and adopt their characteristic amphipathic conformation, often an α-helix, upon encountering a membrane environment. semanticscholar.org
Helicity: The propensity to form an α-helical structure is a common feature of many AMPs. imrpress.com This helical conformation positions the hydrophobic side chains to one side and the hydrophilic, often cationic, side chains to the other, creating the amphipathic structure necessary for membrane disruption. The degree of helicity can be influenced by the specific amino acid sequence and the surrounding environment. For example, the substitution of a proline residue in a brevinin-2 (B1175259) peptide analogue from Sylvirana guentheri disrupted the α-helical conformation and reduced its activity. semanticscholar.org
Studies on peptides from Odorrana grahami have explored the concept of "imperfect" versus "perfect" amphipathicity, suggesting that a less-than-perfect separation of hydrophobic and hydrophilic faces can sometimes lead to a more favorable therapeutic window by reducing toxicity to host cells while maintaining antimicrobial efficacy. qub.ac.uk
Rational Design and Modification Strategies for Enhanced Research Applications
The understanding of structure-activity relationships allows for the rational design of novel peptides with improved characteristics for research purposes. This involves making specific modifications to the native peptide sequence to enhance properties like potency, stability, and target selectivity.
Common strategies include:
Amino Acid Substitution: Systematically replacing specific amino acids can fine-tune the peptide's properties. For example, increasing the net positive charge by substituting neutral or acidic amino acids with lysine or arginine can enhance antimicrobial activity. nih.gov Similarly, modulating hydrophobicity by replacing amino acids can optimize the balance between efficacy and toxicity. nih.gov
Truncation: Sometimes, the full length of a peptide is not required for its biological activity. Creating truncated versions can identify the minimal active sequence, which is often more cost-effective to synthesize for research applications. semanticscholar.org
Chimerization: Combining sequences from different peptides can create hybrid molecules with novel or enhanced properties.
A study on Andersonin-D1, another peptide from Odorrana andersonii, demonstrated the power of structure-guided design. nih.govnewatlas.com By making targeted modifications to the native peptide, researchers were able to create synthetic analogues with optimized hydrophobicity and net charge, resulting in enhanced activity against Gram-negative bacteria. nih.govthemunicheye.com
Development and Characterization of Synthetic Analogues for Mechanistic Studies
To delve deeper into how these peptides function, researchers develop and characterize synthetic analogues. These engineered peptides are invaluable tools for elucidating the mechanisms of action.
Investigating Conformational Effects: Synthetic analogues can be designed to favor or disrupt specific secondary structures. For example, incorporating helix-promoting or helix-breaking residues can help to determine the importance of the α-helical conformation for the peptide's function.
Fluorescent Labeling: Attaching fluorescent probes to synthetic analogues allows for their visualization and tracking as they interact with microbial cells or model membranes, providing insights into their localization and mechanism of membrane permeabilization.
The development of synthetic analogues of frog-derived peptides has shown that it is possible to create molecules that are at least as effective as some last-resort antibiotics while exhibiting no harm to human cells in laboratory tests. newatlas.com These synthetic peptides offer promising avenues for mechanistic studies and as potential templates for future therapeutic development. nih.gov
Evolutionary and Comparative Analysis of Odorranain Peptide Precursors
Phylogenetic Relationships within the Odorrana Genus and Ranidae Family
The Ranidae family, commonly known as the "true frogs," is a large and globally distributed group that has undergone significant taxonomic and phylogenetic reorganization over the years. amphibiaweb.org Early molecular studies confirmed that the genus Rana as traditionally defined was heterogeneous, leading to the elevation of many subgenera and the creation of new genera to better reflect evolutionary lineages. researchgate.netnih.gov The family Ranidae itself is a well-supported clade that began to diversify around 57 million years ago, long after the breakup of the Pangaean supercontinent, indicating that intercontinental dispersal played a key role in its worldwide distribution. oup.comoup.com
The genus Odorrana, to which the source organism of Odorranain-A-RA1 (Odorrana andersonii) belongs, is situated within this complex family. novoprolabs.comuniprot.org Phylogenetic analyses based on mitochondrial and nuclear DNA have placed Odorrana within the Ranidae clade. oup.comoup.com These studies highlight a clear historical association of major ranid clades with specific geographic regions, suggesting that continental-scale endemism is a major feature of their evolution. oup.com The precise relationships among the numerous genera within Ranidae, including Odorrana, remain an active area of research, with studies often revealing extensive lineage diversification even within a single species complex. researchgate.net This ongoing diversification at the species and genus level provides the backdrop for the evolution of their molecular defense systems, including the odorranain peptides.
Table 1: Phylogenetic and Distributional Context of the Ranidae Family This table provides an overview of the key characteristics of the Ranidae family, the evolutionary group to which the Odorrana genus belongs.
| Characteristic | Description | Citations |
| Common Name | True Frogs | amphibiaweb.org |
| Global Distribution | Worldwide, with exceptions in southern South America, Madagascar, and most of Australia. | amphibiaweb.org |
| Habitat | Inhabit a wide range of terrestrial and aquatic environments. | amphibiaweb.org |
| Taxonomic Status | Has undergone many taxonomic reorganizations; many former subfamilies are now considered distinct families. | amphibiaweb.org |
| Phylogenetic Complexity | The genus Rana has been shown to be heterogeneous, leading to the establishment of new genera like Odorrana. | researchgate.netnih.gov |
| Diversification Timeline | The family began to diversify approximately 57 million years ago. | oup.com |
Diversification and Conservation of AMP/HDP Precursor Sequences Across Amphibian Species
Amphibian antimicrobial peptide (AMP) and host defense peptide (HDP) precursors, including those for odorranains, typically share a common tripartite structure: a highly conserved N-terminal signal peptide, an acidic propiece, and the C-terminal mature peptide. oup.complos.org This conserved organization is crucial for the proper synthesis, trafficking, and secretion of the active peptide. Evolutionary analyses reveal that different domains of the precursor are subject to vastly different selective pressures. plos.org
The signal peptide and parts of the propiece region are often under strong purifying (negative) selection, which acts to remove deleterious mutations and preserve their essential functions in protein transport and processing. plos.org In contrast, the region encoding the mature peptide is frequently under diversifying (positive) selection. oup.complos.org This intense pressure favors amino acid substitutions, leading to the rapid evolution of new peptide variants. This hypermutation in the mature peptide domain is a key mechanism for generating a diverse arsenal (B13267) of AMPs capable of targeting a wide and ever-evolving spectrum of pathogens. nih.govnih.gov
Studies comparing AMP precursors across different amphibian families, such as Ranidae and Hylidae, have uncovered interesting evolutionary patterns. For instance, a negative relationship between the net charges of the propiece and the mature peptide has been observed in hylids, suggesting a coordinated evolution between these two domains. oup.com While this specific relationship was not found in the ranids studied, it highlights that diverse evolutionary strategies can shape these precursor molecules. oup.com The diversification of AMPs is not only driven by point mutations but also by mechanisms like gene duplication, which can lead to the formation of large gene families, and potentially gene conversion or domain shuffling. nih.govnih.gov
Table 2: Evolutionary Patterns in Amphibian AMP Precursor Domains This interactive table outlines the distinct evolutionary characteristics of the different segments within a typical amphibian antimicrobial peptide precursor.
| Precursor Domain | Primary Function | Dominant Evolutionary Pressure | Evolutionary Outcome | Citations |
| Signal Peptide | Directs the precursor to the secretory pathway. | Purifying (Negative) Selection | High sequence conservation across species. | plos.orgnih.gov |
| Acidic Propiece | Stabilizes the toxic mature peptide, aids in folding and processing. | Generally Purifying, but can show variation. | Conserved processing sites; some evidence of co-evolution with the mature peptide. | oup.complos.org |
| Mature Peptide | The active antimicrobial molecule that targets and disrupts microbial cells. | Diversifying (Positive) Selection | High sequence variability (hypermutation), leading to a broad spectrum of activity. | oup.complos.orgnih.gov |
Evolutionary Pressures Driving Precursor and Mature Peptide Diversity
The immense diversity observed in amphibian AMPs like the odorranains is not random; it is the direct result of powerful evolutionary pressures exerted by the environment, particularly the constant threat from pathogenic microorganisms. nih.gov Amphibians inhabit environments rich in microbial life, creating a strong selective pressure for a robust and adaptable innate immune system. nih.gov
The primary driver of AMP diversity is believed to be an "evolutionary arms race" between the amphibian host and its pathogens. nih.govmdpi.com As microbes evolve mechanisms to resist the host's AMPs, the host is under pressure to generate novel peptides that can overcome these defenses. nih.gov This co-evolutionary struggle is reflected in the high rates of non-synonymous substitutions (changes in the DNA that result in an amino acid change) found in the mature peptide-coding regions of AMP genes, a classic signature of diversifying selection. oup.complos.org
Other evolutionary pressures include:
Ecological Niche: Different habitats expose amphibians to different microbial communities. oup.com Species with large geographic ranges or those that occupy varied habitats tend to have a greater diversity of AMPs, presumably to cope with a wider array of potential pathogens. nih.gov The diversification of AMPs can be seen as an evolutionary strategy that allows frogs to successfully colonize new ecological niches. oup.com
Functional Innovation: New functions can arise through mutations in the precursor protein. nih.gov For example, research has shown that defense peptides can evolve from ancestral, non-defensive hormone genes through gene duplication and subsequent mutation, allowing for the processing of entirely new peptides with different activities, including antimicrobial ones, from a single precursor. plos.orgnih.gov
These pressures ensure that the AMP repertoire of a species is a dynamic and finely tuned arsenal, constantly evolving to provide effective protection against a changing microbial landscape.
Advanced Methodologies and Analytical Approaches in Odorranain a Ra1 Precursor Research
Comprehensive Peptidomic and Proteomic Analysis of Biological Samples
Peptidomic and proteomic approaches are fundamental to the discovery and characterization of novel peptides from natural sources like amphibian skin secretions. researchgate.net For the Odorrana andersonii frog, these methods have been instrumental in identifying a diverse array of bioactive molecules, including the precursor to Odorranain-A-RA1. researchgate.net
The process typically begins with the collection of skin secretions, often stimulated by a non-invasive method like norepinephrine (B1679862) injection, followed by initial fractionation. nih.gov A combination of analytical techniques is then employed to separate and identify the individual peptides within this complex mixture.
Key Analytical Steps:
Gel Filtration and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary step for separating the peptide components of the raw secretion. researchgate.net The secretion is passed through a column, and fractions are collected. These fractions are then subjected to RP-HPLC, which separates peptides based on their hydrophobicity, yielding numerous distinct peaks, each corresponding to a different peptide or protein. portlandpress.com
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are used to determine the molecular masses of the peptides in each HPLC fraction with high precision. researchgate.net This provides a "mass fingerprint" of the sample.
Edman Degradation and cDNA Cloning: To determine the precise amino acid sequence, automated Edman degradation is performed. researchgate.net Concurrently, a cDNA library is constructed from the frog's skin tissue. Molecular cloning and sequencing of cDNAs encoding the peptide precursors reveal the full prepropeptide sequence, including the signal peptide, the acidic pro-region, and the mature peptide sequence. nih.gov This "shotgun" cloning approach has been highly effective in identifying entire families of antimicrobial peptides from amphibian skin.
These integrated approaches have revealed that the skin peptidome of ranid frogs is a rich source of host-defense peptides, whose sequences can even be used to infer taxonomic and phylogenetic relationships between species. researchgate.netnih.gov
Spectroscopic Techniques for Conformational and Interaction Studies (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides like the mature form of Odorranain-A-RA1. nih.gov Most linear antimicrobial peptides are unstructured or adopt a random coil conformation in aqueous solutions. However, they undergo a significant conformational change upon interacting with biological membranes or membrane-mimicking environments. mdpi.com
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's three-dimensional structure. nih.gov
Random Coil: In a simple buffer solution (e.g., phosphate (B84403) buffer), a peptide like an Odorranain would likely show a CD spectrum characterized by a single strong negative band below 200 nm, indicative of a disordered or random coil structure. mdpi.comd-nb.info
α-Helical Structure: In the presence of membrane mimetics such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), which simulate the hydrophobic environment of a bacterial membrane, many antimicrobial peptides fold into an α-helical conformation. researchgate.net This is revealed by a characteristic CD spectrum with two negative bands around 208 nm and 222 nm and a positive band around 192 nm. mdpi.com This induced helicity is crucial for the peptide's antimicrobial activity, as the amphipathic nature of the helix facilitates membrane interaction and disruption. d-nb.info
Studies on various amphibian antimicrobial peptides have consistently shown this environment-dependent folding, which is a hallmark of their mechanism of action. mdpi.comd-nb.info
Advanced Microscopic Techniques for Cellular Interaction and Mechanistic Elucidation (e.g., Transmission Electron Microscopy)
To visualize the direct effects of antimicrobial peptides on microbial cells, advanced imaging techniques like Transmission Electron Microscopy (TEM) are employed. nih.gov TEM allows researchers to observe ultrastructural changes within bacteria and fungi following exposure to a peptide, providing critical insights into its mechanism of action. researchgate.net
When studying peptides similar to those derived from Odorrana species, TEM has revealed several key mechanisms:
Membrane Disruption: A common finding is the severe disruption of the bacterial cell envelope. nih.gov For Gram-negative bacteria like Escherichia coli, this can manifest as the formation of blisters or bubbles on the cell surface and damage to both the outer and inner membranes. nih.gov
Pore Formation: For Gram-positive bacteria such as Staphylococcus aureus, TEM images may show the formation of open holes and deep craters in the cell envelope, leading to the leakage of cytoplasmic contents. nih.gov
Intracellular Effects: Beyond membrane damage, TEM can reveal the formation of unusual intracellular membranous structures, suggesting that the peptide may interfere with lipid membrane organization within the cell. nih.gov In some cases, alterations in the appearance of the DNA region have also been observed. nih.gov
Research on Odorranain-NR, a peptide from Odorrana grahami, utilized TEM to demonstrate that its antimicrobial functions varied depending on the target microorganism, highlighting the complexity of these interactions. nih.gov
Heterologous Expression Systems for Recombinant Precursor and Peptide Production (e.g., Pichia pastoris, Escherichia coli)
While chemical synthesis is viable for smaller peptides, it can be costly for larger-scale production. mdpi.com Heterologous expression systems offer a cost-effective and scalable alternative for producing recombinant peptide precursors and mature peptides. The methylotrophic yeast Pichia pastoris and the bacterium Escherichia coli are two of the most widely used platforms. researchgate.net
Pichia pastoris : This yeast is a highly successful system for secreting heterologous proteins. nih.gov
Advantages: As a eukaryote, it can perform post-translational modifications and is less likely to be killed by the antimicrobial peptides it produces. mdpi.comfrontiersin.org The use of strong, inducible promoters, such as the alcohol oxidase 1 (AOX1) promoter, allows for high-level protein expression that is tightly controlled. mdpi.comnih.gov Secretion of the peptide into the culture medium simplifies purification. frontiersin.org
Application: A study successfully expressed Odorranain-C1 in P. pastoris. The recombinant peptide showed broad-spectrum antimicrobial activity and good stability, demonstrating the system's efficacy for producing functional Odorranain peptides. nih.gov
Escherichia coli : This is a common choice due to its rapid growth and well-understood genetics.
Challenges: Expression of antimicrobial peptides can be toxic to the E. coli host. This is often overcome by expressing the peptide as a fusion protein, where it is linked to a larger, protective partner protein. The fusion protein can then be purified and the target peptide cleaved off.
Optimization: Codon optimization of the target gene to match the preferred codons of the host organism is a standard practice to enhance expression levels in both P. pastoris and E. coli. frontiersin.org
These recombinant systems are invaluable for producing the quantities of peptide needed for detailed structural, mechanistic, and preclinical studies.
Computational Biology and In Silico Prediction Tools for Peptide Design and Functional Annotation
Computational biology and in silico tools have become indispensable in peptide research, accelerating the process of discovery and functional annotation. nih.gov These methods use sequence and structure information to predict a peptide's properties and function before extensive laboratory work is undertaken. nih.govresearchgate.net
Key In Silico Approaches:
Homology Searching and Databases: The amino acid sequence of a newly discovered precursor like Odorranain-A-RA1 can be compared against protein databases (e.g., UniProt, NCBI) using tools like BLAST. uniprot.org This can rapidly identify related peptides and assign the new sequence to a known family (e.g., ranatuerin, brevinin), providing immediate clues about its likely structure and function.
Structure Prediction: Computational tools can predict the secondary structure (e.g., α-helix, β-sheet) of a peptide. Helical wheel projections can visualize the amphipathic nature of a predicted α-helix, a key feature of many membrane-active antimicrobial peptides where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. d-nb.info
Functional Annotation: Based on sequence motifs and predicted structural features, machine learning-based algorithms can predict a peptide's function, such as its antimicrobial potential, target spectrum, or other biological activities. nih.gov
Rational Peptide Design: In silico tools enable the rational design of novel peptides with improved characteristics. By understanding the structure-activity relationship, researchers can computationally model the effects of specific amino acid substitutions to enhance antimicrobial potency or reduce potential toxicity before synthesizing the new variants. d-nb.info
These computational approaches significantly streamline the research pipeline, allowing for the high-throughput screening of sequences and the intelligent design of new peptide-based therapeutic candidates.
Future Research Directions and Unexplored Avenues in Odorranain a Ra1 Peptide Precursor Biology
Elucidating Novel Post-Translational Modifications and Their Catalytic Enzymes
The transformation from a precursor polypeptide to a functional peptide is orchestrated by post-translational modifications (PTMs). For many amphibian AMPs, this includes the formation of a disulfide bridge, creating a cyclic structure essential for activity. researchgate.netnih.gov Peptides in the odorranain-A group are known to possess a disulfide-bridged segment, but its size differs from the highly conserved heptapeptide (B1575542) "Rana box" domain found in many other ranid frog peptides. researchgate.netresearchgate.net
A primary avenue of future research is the definitive characterization of this unique disulfide bond in Odorranain-A-RA1 and the identification of the specific protein disulfide isomerase enzymes responsible for its catalysis within the frog's skin glands. Furthermore, other, more unusual PTMs could be at play. For instance, L- to D-amino acid isomerization, a PTM that can confer resistance to proteolysis, has been identified in other frog skin peptides like deltorphin. nih.gov Investigating whether Odorranain-A-RA1 undergoes similar modifications could reveal novel mechanisms of peptide stabilization and function. Identifying the specific enzymes that catalyze these transformations would be a significant step forward.
Table 1: Potential Post-Translational Modifications for Investigation
| Modification Type | Potential Enzyme Class | Rationale for Investigation |
|---|---|---|
| Disulfide Bridge Formation | Protein Disulfide Isomerase | Known to occur in odorranain-A group peptides. researchgate.net |
| Amino Acid Isomerization | Isomerase/Racemase | Documented in other amphibian peptides, enhances stability. nih.gov |
| C-terminal Amidation | Peptidylglycine alpha-amidating monooxygenase (PAM) | Common in bioactive peptides, often crucial for activity. |
Comprehensive Functional Profiling Beyond Antimicrobial Activity
The Odorranain-A-RA1 peptide precursor is noted for its antimicrobial activity. novoprolabs.com However, the biological roles of AMPs are often much broader. Many AMPs exhibit multifaceted functions, acting as immunomodulators, chemoattractants for immune cells, and even displaying anti-cancer or antiviral properties. nih.gov
Future functional profiling should aim to characterize the activity of the mature Odorranain-A-RA1 peptide against a wider array of pathogens, including multidrug-resistant bacteria, fungi, and enveloped viruses. Beyond this, it is critical to investigate non-antimicrobial functions. Does the peptide influence cytokine release from macrophages or lymphocytes? Does it act as a chemoattractant for neutrophils or mast cells? Exploring these activities will provide a more holistic understanding of its role in the frog's innate defense system and could unveil new therapeutic applications.
High-Resolution Structural Elucidation of Precursor and Intermediate Forms
The structure of an AMP precursor is typically tripartite, consisting of an N-terminal signal peptide, an acidic spacer region, and the C-terminal mature peptide domain. nih.govresearchgate.net While cDNA cloning of related peptides has revealed this general architecture, high-resolution three-dimensional structures of the full-length Odorranain-A-RA1 precursor and its processing intermediates are currently unavailable. nih.govuniprot.org
Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to solve these structures is a critical research goal. A detailed structural model would illuminate how the precursor is folded, how the acidic spacer may protect the host cells from the potent mature peptide, and the conformational changes that occur during proteolytic processing and disulfide bond formation. This knowledge is fundamental to understanding the entire lifecycle of the peptide.
Investigation of Precursor Expression and Secretion Regulation In Vivo
The synthesis and secretion of AMPs are tightly regulated processes, often induced in response to specific stimuli. In various species, factors such as nutrients (Vitamins A and D) and by-products of microbial metabolism have been shown to regulate AMP gene expression. nih.gov However, the specific triggers for the expression of the Odorranain-A-RA1 precursor gene in Odorrana andersonii are unknown.
Future in vivo and ex vivo studies using skin explants from Odorrana andersonii are needed. These investigations should aim to identify the physiological, environmental, and microbial stimuli that upregulate the transcription of the precursor's mRNA and trigger the secretion of the mature peptide from the skin's granular glands. Understanding this regulatory network could reveal how the frog modulates its chemical defenses in response to threats like injury or infection.
Development of Advanced Peptide-Based Research Probes and Tools for Biological Systems
The unique properties of Odorranain-A-RA1 can be leveraged to create sophisticated research tools. By chemically synthesizing the mature peptide and conjugating it with fluorescent dyes or biotin (B1667282) tags, researchers can create probes to visualize its interactions with biological systems in real-time.
These probes could be used to track the peptide's binding to microbial surfaces, its potential uptake by bacterial or host cells, and to identify its specific molecular targets. For example, such tools could definitively show how the peptide disrupts microbial membranes, as is the mechanism for many AMPs. nih.gov Furthermore, the unique disulfide-bridged structure of Odorranain-A could serve as a scaffold for designing novel peptide-based drugs with enhanced stability and targeted activity. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Deltorphin |
| Trifluoroacetic acid (TFA) |
| Vitamin A |
| Vitamin D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
